Tafluprost Acid-d4
Description
Properties
Molecular Formula |
C₂₂H₂₄D₄F₂O₅ |
|---|---|
Molecular Weight |
414.48 |
Synonyms |
(Z)-7-[(1R,2R,3R,5S)-2-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic-d4 Acid; 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-Difluoro-4-phenoxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-Heptenoic-d4 Acid; AFP 172-d4 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications in Glaucoma Treatment
Tafluprost is widely recognized for its efficacy in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The unique preservative-free formulation of tafluprost enhances patient compliance and reduces the risk of preservative-related ocular side effects. Clinical studies have demonstrated that tafluprost effectively lowers IOP, with reductions ranging from 6.8 mmHg to 9.7 mmHg depending on the concentration used .
Table 1: Summary of Clinical Findings on Tafluprost
| Study Reference | Concentration | IOP Reduction (mmHg) | Duration of Effect |
|---|---|---|---|
| 0.0025% | 4.3 | 12 hours | |
| 0.005% | 9.7 | 24 hours | |
| Various | Up to 11.8 | Varies |
Case Study: Neuroprotective Effects
In a study involving cynomolgus monkeys, tafluprost was shown to significantly lower IOP and improve retinal health by promoting ganglion cell survival under conditions of elevated pressure . This finding underscores the dual role of tafluprost as both an IOP-lowering agent and a neuroprotective compound.
Long-term Efficacy and Safety
Long-term studies have assessed the persistence and safety profile of tafluprost in clinical practice. A prospective observational study indicated that approximately 84.6% of patients remained on tafluprost treatment after one year, highlighting its favorable benefit-risk profile . Adverse events were minimal, reinforcing its safety for long-term use.
Research Applications
Beyond its clinical use, tafluprost Acid-d4 serves as a valuable tool in pharmacological research. Its deuterated form allows for more precise tracking in metabolic studies and provides insights into the drug's pharmacokinetics and dynamics.
Table 2: Research Findings Using this compound
| Research Focus | Findings |
|---|---|
| Pharmacokinetics | Enhanced tracking in metabolic pathways |
| Drug Interaction Studies | Evaluation of interactions with other agents |
| Mechanistic Studies | Insights into receptor binding dynamics |
Comparison with Similar Compounds
Structural and Functional Comparison with Prostaglandin Analogs
Table 1: Key Structural and Receptor-Binding Differences
Key Insights :
- Fluorine Substitution: Tafluprost’s C15 fluorine atoms increase FP receptor affinity compared to latanoprost and unoprostone, enhancing uveoscleral outflow .
- Metabolic Activation : Unlike bimatoprost (which acts via prostamide receptors), tafluprost is hydrolyzed by corneal esterases to its active acid form (AFP-172) .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters in Human Plasma
| Compound | Tmax (h) | Cmax (pg/mL) | T1/2 (h) | AUC (pg·min/mL) |
|---|---|---|---|---|
| Tafluprost Acid | 0.25–0.5 | 26.2–26.6 | 0.43–0.45 | 394–432 |
| Latanoprost Acid | 0.5 | ~30* | 0.35–0.40 | ~450* |
| Travoprost Acid | 0.5–1.0 | ~25* | 0.5–1.0 | ~500* |
*Data extrapolated from preserved vs. preservative-free formulations .
Efficacy in Intraocular Pressure (IOP) Reduction
Table 3: IOP Reduction in Clinical Studies
Key Insights :
- 24-Hour Efficacy: Preservative-free (PF) tafluprost reduces nighttime IOP more effectively than preserved latanoprost, with lower fluctuation .
- Comparative Efficacy : Bimatoprost exhibits superior IOP reduction vs. tafluprost (mean difference: ~1.2 mmHg) , attributed to its dual receptor activity .
Table 4: Adverse Effects and Cytotoxicity
Role of Tafluprost Acid-d4 in Analytical Chemistry
As a deuterated internal standard, this compound enables precise quantification of tafluprost acid in pharmacokinetic studies. Its use avoids matrix effects and ionization variability in mass spectrometry, critical for validating therapeutic drug monitoring protocols . Unlike deuterated fatty acids (e.g., linoleic acid-d4 ), this compound is tailored for prostaglandin-specific assays.
Preparation Methods
Key Reaction Steps and Deuteration Strategies
-
Oxidation of Corylide :
Trichloroisocyanuric acid (TCCA) oxidizes Corylide to generate an intermediate ketone. This step remains unchanged in this compound synthesis, as deuteration occurs downstream. -
Condensation and Fluorination :
The Horner-Wadsworth-Emmons reaction introduces a difluoro-phenoxy butenyl group. Fluorination using hydrogen fluoride or derivatives ensures stereochemical fidelity. No deuterium is introduced here. -
Reduction with Deuterated Reagents :
Critical deuteration occurs during the reduction of ketone intermediates to alcohols. Substituting sodium borohydride (NaBH4) with sodium borodeuteride (NaBD4) introduces deuterium at the β-carbon of the cyclopentane ring. For example:This ensures >98% isotopic enrichment at the targeted positions.
-
Esterification and Deprotection :
The final esterification of the carboxylic acid moiety with isopropyl alcohol proceeds identically to the parent compound. Post-synthesis deprotection under acidic conditions yields this compound.
Purification and Isolation
Achieving high chemical and isotopic purity (>99.9%) requires advanced chromatographic techniques:
Reverse-Phase Chromatography
Normal-Phase Chromatography
-
Column : Silica gel with 5 µm particle size.
-
Eluent : Hexane/isopropanol (85:15 v/v).
-
Outcome : Isolates this compound from diastereomers and oxidation byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm).
-
Retention Time : 12.7 min (vs. 12.5 min for non-deuterated tafluprost acid).
Data Summary: Synthesis and Characterization
| Step | Reagents/Conditions | Deuteration Strategy | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxidation | TCCA, THF, 0–5°C | None | 85 | 98.5 |
| Condensation | NaH, tetrahydrofuran, –5°C | None | 78 | 97.2 |
| Fluorination | HF-pyridine, CH₂Cl₂ | None | 91 | 98.8 |
| Reduction | NaBD₄, methanol, 0°C | β-CD₂ incorporation | 82 | 99.1 |
| Purification | C18 column, ammonium acetate/ACN | Removal of non-deuterated species | 95 | 99.9 |
Challenges and Optimization
Q & A
Q. What are the recommended analytical methods for quantifying Tafluprost Acid-d4 in biological matrices?
this compound, a deuterated analog of tafluprost acid, is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. To ensure accuracy, researchers should employ a validated LC-MS/MS method with stable isotope dilution. Key parameters include:
- Chromatographic separation : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- Mass spectrometry : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 456.5 → 337.2).
- Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects .
Q. How can this compound be synthesized and characterized for use in pharmacokinetic studies?
Synthesis involves deuterium incorporation at specific positions of tafluprost acid via catalytic exchange or custom organic synthesis. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement and purity.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (452.5 g/mol for non-deuterated tafluprost acid; +4 Da for -d4).
- Stability testing : Assess degradation under storage conditions (e.g., -80°C) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound pharmacokinetic data across studies?
Discrepancies in PK parameters (e.g., AUC, Cmax) may arise from differences in bioanalytical sensitivity or study populations. To address this:
- Standardize analytical methods : Use ultra-sensitive LC-MS platforms (lower limit of quantification ≤1 pg/mL) to avoid data truncation .
- Control for metabolic variability : Stratify cohorts by CYP450 genotypes or hepatic function.
- Statistical reconciliation : Apply mixed-effects models to account for inter-study variability .
Q. What mechanisms underlie this compound’s role in modulating the Zn-mTOR pathway for neuroprotection?
Preclinical studies show this compound reduces zinc accumulation in retinal ganglion cells (RGCs) by downregulating ZnT-3 transporters. This activates mTOR via phosphorylation of S6 ribosomal protein (pS6), promoting axonal regeneration. Key experimental steps include:
- Immunofluorescence/Western blot : Quantify ZnT-3, pS6, and autophagy markers (LC3, p62) in RGCs.
- Functional assays : Use pattern electroretinograms to assess RGC survival and axon regrowth.
- Pharmacological inhibition : Validate pathway specificity with mTOR inhibitors (e.g., rapamycin) .
Q. How can researchers optimize in vitro models to study this compound metabolism and drug-drug interactions?
- Hepatocyte models : Use primary human hepatocytes or HepaRG cells to assess Phase I/II metabolism (e.g., hydrolysis to tafluprost acid, β-oxidation).
- Enzyme kinetics : Determine Km and Vmax for esterase-mediated hydrolysis.
- Interaction screening : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Q. What statistical approaches are recommended for analyzing this compound safety data in post-marketing surveillance studies?
- Sample size calculation : For rare adverse events (e.g., incidence 0.1%), recruit ≥3000 participants to achieve 95% confidence intervals .
- Data stratification : Use Cox proportional hazards models to adjust for confounders (e.g., concomitant β-blockers).
- Bias mitigation : Apply propensity score matching for non-randomized observational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
